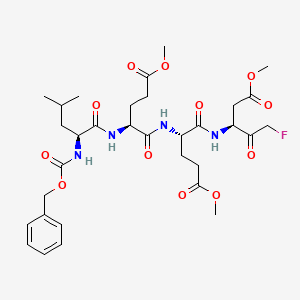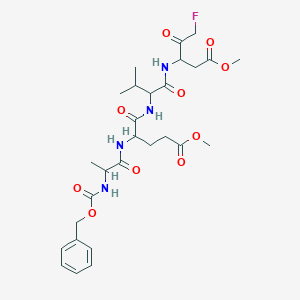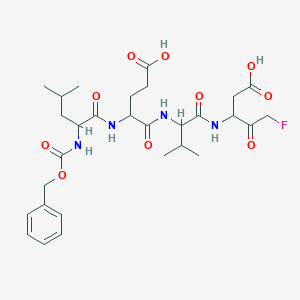
hTRT (615-624)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Telomerase Reverse Transcriptase; hTRT
Wissenschaftliche Forschungsanwendungen
Health Technology Reassessment (HTR) in Healthcare Management
Health Technology Reassessment (HTR) is crucial in managing technologies throughout their lifecycle in healthcare. It involves a structured, evidence-based assessment of the clinical, economic, social, and ethical impacts of existing technologies. This approach supports optimal technology use, managed exit, and better value for money in healthcare settings (Soril, Clement, & Noseworthy, 2016).
Telomerase Activation by hTRT in Cancer Research
hTRT, identified as a putative human telomerase catalytic subunit, plays a significant role in telomerase activation in cancer cells. Its expression in telomerase-negative human normal fibroblast cells induces telomerase activity. This is crucial in understanding the molecular mechanism of telomerase activation in cancer cells (Nakayama et al., 1998).
Integration of HTR in Complex Healthcare Systems
Effective integration of HTR requires understanding of the concept and process, effective communication, leadership, and adequate support. This integration can manage the utilization of health technologies at a systems level, addressing sub-optimal use (Sevick et al., 2020).
Knowledge Translation for Health Technology Reassessment
Applying knowledge translation theories, models, and frameworks can facilitate the implementation of HTR recommendations in healthcare settings. This involves assessing the research evidence base, understanding the social and political context, and ensuring adequate resources for implementation (Esmail et al., 2018).
International HTR Practices for Non-Drug Technologies
The international practices of HTR vary widely, focusing on the clinical, social, ethical, and economic effects of technologies currently used in healthcare. This research helps develop a comprehensive methodology for HTR and share successes and challenges in technology management (Leggett et al., 2012).
Characteristics of Knowledge Translation for HTR
Identifying characteristics of knowledge translation theories, models, and frameworks suitable for HTR can guide the implementation of HTR outputs, focusing on principles like evidence-based decision-making, patient-centered approaches, and adaptability to different healthcare levels (Esmail et al., 2020).
Eigenschaften
Produktname |
hTRT (615-624) |
|---|---|
Sequenz |
ALLTSRLRFI |
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Telomerase Reverse Transcriptase (615-624); hTRT (615-624) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





